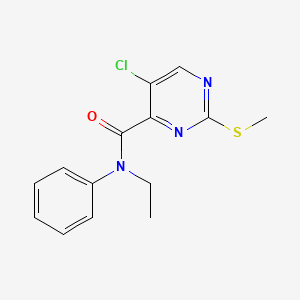
5-chloro-N-ethyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-ethyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide is a chemical compound that belongs to the pyrimidine family. It is commonly used in scientific research for its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 5-chloro-N-ethyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and the prevention of inflammation and neurodegeneration.
Biochemical and Physiological Effects
5-chloro-N-ethyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation. Additionally, it has been shown to protect neurons from oxidative stress, which is a common cause of neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-chloro-N-ethyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide in lab experiments is its potential as a cancer treatment. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to develop targeted therapies.
Zukünftige Richtungen
There are several future directions for the study of 5-chloro-N-ethyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide. One direction is the development of targeted therapies for cancer treatment. Another direction is the study of its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further research could be done to better understand its mechanism of action and to identify any potential side effects or limitations.
Synthesemethoden
The synthesis of 5-chloro-N-ethyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide is a complex process that involves several steps. The first step is the reaction of 2-amino-5-chloro-N-ethyl-N-phenylpyrimidine-4-carboxamide with methylthiolate to form the intermediate compound, 2-amino-5-chloro-N-ethyl-N-phenylpyrimidine-4-carbothioamide. This intermediate is then reacted with dimethylformamide dimethyl acetal to form the final compound, 5-chloro-N-ethyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-ethyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide has several potential applications in scientific research. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. It has also been shown to have anti-inflammatory and neuroprotective effects, which could be useful in the treatment of various diseases such as Alzheimer's and Parkinson's. Additionally, it has been found to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
5-chloro-N-ethyl-2-methylsulfanyl-N-phenylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS/c1-3-18(10-7-5-4-6-8-10)13(19)12-11(15)9-16-14(17-12)20-2/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMUZBNDEWXLPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=NC(=NC=C2Cl)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-ethyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

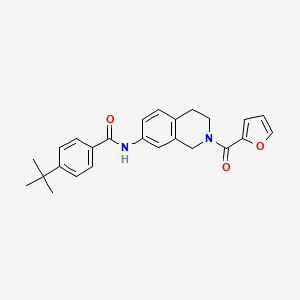
![4-(2-chlorobenzyl)-1-(2,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2455948.png)

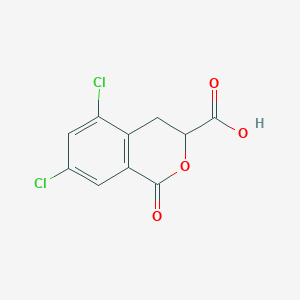

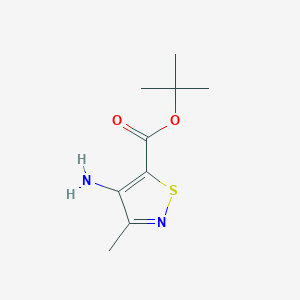
![2-[2-(Methylamino)ethyl]benzonitrile;hydrochloride](/img/structure/B2455959.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2455962.png)
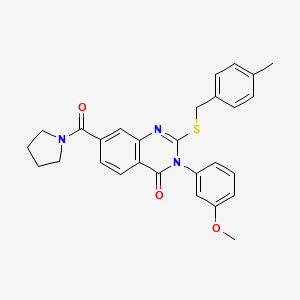
![8-allyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455964.png)
![5-chloro-2,4-dihydroxy-6-methyl-3-[(2E,4E)-3-methyl-5-(1,2,6-trimethyl-5-oxocyclohex-3-en-1-yl)penta-2,4-dienyl]benzaldehyde](/img/structure/B2455965.png)
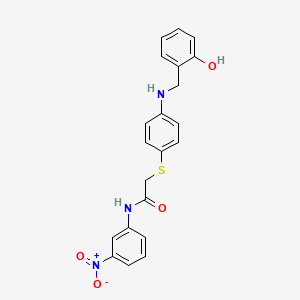
![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2455967.png)
